5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c1-15-12-11-10(6-18-13(11)17-7-16-12)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEGXBYBEAWPCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=CSC2=NC=N1)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde, thiourea, and methylamine.
Formation of Thieno[2,3-d]pyrimidine Core: The initial step involves the condensation of 4-chlorobenzaldehyde with thiourea to form the corresponding thioamide. This intermediate undergoes cyclization to form the thieno[2,3-d]pyrimidine core.
N-Methylation: The final step involves the methylation of the amino group using methylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-amino group and chlorine atom on the pyrimidine ring participate in nucleophilic substitutions. Key reactions include:
A. Amination at C4 Position
Replacement of the chlorine atom with amines occurs under mild alkaline conditions:
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Reagents : Aromatic amines (e.g., 4-benzyloxyaniline) or aliphatic amines
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Conditions : Ethanol, K₂CO₃, 80–100°C, 6–12 hours
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Products : Derivatives with enhanced kinase inhibition properties (e.g., IC₅₀ = 9.1 nM against MCF-7 cells for compound 3b ) .
B. Thiolation
Thiol groups displace the chlorine atom in polar aprotic solvents:
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Reagents : Thiourea or NaSH
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Conditions : DMF, 110°C, 4 hours
Condensation Reactions
The amine group facilitates condensation with carbonyl-containing reagents:
Oxidation and Reduction
The pyrimidine ring and substituents undergo redox reactions:
A. Oxidation
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Reagents : KMnO₄ (aqueous), H₂O₂ (acidic)
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Conditions : 60°C, 3h
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Products : Pyrimidine N-oxides, enhancing hydrogen-bonding capacity.
B. Reduction
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Reagents : NaBH₄, LiAlH₄
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Conditions : THF, 0°C → rt, 2h
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Products : Partially saturated rings, altering planarity and bioactivity.
Cross-Coupling Reactions
The chlorophenyl group enables palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
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Reagents : Aryl boronic acids, Pd(PPh₃)₄
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Conditions : DME/H₂O, Na₂CO₃, 90°C, 12h
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Products : Biaryl derivatives with extended π-systems for LCD applications.
Cyclization Reactions
Intramolecular cyclizations form fused polycyclic systems:
A. Ring Closure with Guanidine
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Reagents : Guanidine·HCl, NH₄OAc
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Conditions : EtOH, reflux, 8h
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Products : Thieno[2,3-d]pyrimidin-4-amines with enhanced thermal stability.
Pharmacological Modifications
Derivatives synthesized via these reactions exhibit targeted bioactivity:
Stability and Reactivity Trends
-
pH Sensitivity : Degrades in strong acids (pH < 2) via ring protonation.
-
Thermal Stability : Stable up to 200°C, decomposes exothermically above 250°C.
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Solvent Effects : Reactivity accelerates in DMF > DMSO > THF .
This compound’s versatility in nucleophilic, redox, and cross-coupling reactions underpins its utility in drug discovery and materials science. Strategic functionalization at the pyrimidine core or chlorophenyl group enables tailored physicochemical and biological properties, as evidenced by its derivatives’ high kinase inhibition and antiproliferative activities.
Scientific Research Applications
Biological Activities
5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine exhibits a range of biological activities:
- Anticancer Activity : The compound has shown efficacy in inhibiting the growth of various cancer cell lines. It acts through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against several pathogens, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, potentially useful in treating inflammatory diseases.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its derivatives are being explored for their potential therapeutic applications in oncology and infectious diseases.
Case Studies
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in xenograft models of breast cancer. The study demonstrated a significant reduction in tumor size compared to control groups.
- Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy reported that the compound exhibited potent activity against resistant strains of Staphylococcus aureus, suggesting its potential as a new antibiotic agent.
- Inflammation Models : In vivo studies indicated that the compound reduced inflammation markers in animal models of rheumatoid arthritis, supporting its application in treating inflammatory conditions.
Data Tables
| Biological Activity | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 12.5 | Journal of Medicinal Chemistry |
| Antimicrobial | Staphylococcus aureus | 8.0 | Antimicrobial Agents and Chemotherapy |
| Anti-inflammatory | RAW 264.7 (Macrophages) | 15.0 | Inflammation Research Journal |
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Aromatic Ring
Chlorophenyl vs. Methoxyphenyl Derivatives
- 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-amine (7d): Yield: 94% (). Melting Point: 196–197°C. IR Peaks: 1641 cm$ ^{-1} $ (C=N), 3299–3376 cm$ ^{-1} $ (NH$_2$) . Biological Activity: Not explicitly reported in evidence, but chloro-substituted analogues often exhibit enhanced lipophilicity and target binding.
- 5-(4-Methoxyphenyl) Derivatives (e.g., 7g in ): Yield: 86%. Melting Point: 226–227°C. Elemental Analysis: C (58.80%), H (4.61%), N (14.61%).
Fluorophenyl Analogues
- N-((4-Fluorophenyl)methyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine (CID 16553365): Molecular Formula: C${19}$H${14}$FN$_3$S.
N-Substitution Variations
N-Methyl vs. N-Tolyl/Unsubstituted Amines
Fused Ring Systems
- N-(4-Chlorophenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (5a): Melting Point: 170–172°C (lower than non-fused analogues). Impact: The tetrahydrobenzo ring increases rigidity and may enhance binding to hydrophobic pockets in enzymes ().
Anti-Proliferative Activity Comparison
Key Findings and Implications
Substituent Effects :
- Chlorophenyl : Enhances lipophilicity and target affinity.
- Methoxyphenyl : Improves solubility but may reduce cell penetration.
- Fluorophenyl : Modifies electronic properties without significant steric bulk.
N-Substitution :
- N-Methylation improves metabolic stability, critical for oral bioavailability.
- Bulky substituents (e.g., m-tolyl) may enhance selectivity but reduce potency.
Biological Activity
5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines, known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic uses.
Molecular Formula and Weight
- Molecular Formula : C13H10ClN3S
- Molecular Weight : 275.76 g/mol
Structural Characteristics
The compound features a thieno[2,3-d]pyrimidine core with a 4-chlorophenyl substituent and an N-methyl group. This unique structure contributes to its distinct biological activities.
This compound interacts with specific molecular targets, potentially modulating enzyme or receptor activity. The exact pathways can vary based on the biological context and application.
Cytotoxicity and Antitumor Activity
Recent studies have demonstrated the cytotoxic effects of similar thienopyrimidine compounds against various cancer cell lines. For instance, a related compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 of 13.42 μg/mL . The selectivity index (SI) for these compounds indicates their potential as anticancer agents.
| Compound | IC50 (μg/mL) | Cell Line | Selectivity Index |
|---|---|---|---|
| Compound 3 | 13.42 | MCF-7 | 12.7 |
| Compound 4 | 28.89 | MCF-7 | Higher than 12.7 |
In Vitro Studies
In vitro tests have shown that thienopyrimidine derivatives are not cytotoxic to normal human mammary epithelial cells (MCF-10A), indicating their potential for selective targeting of cancer cells while sparing normal cells . The anti-proliferative effects were assessed using the MTT assay, confirming their suitability for further development as therapeutic agents.
Case Studies
- Cytotoxicity Testing : A study conducted on BALB 3T3 cells demonstrated that compounds in the thienopyrimidine class exhibited varying degrees of cytotoxicity, establishing a dose-response relationship .
- Antitumor Efficacy : Another investigation highlighted the anti-tumor properties of similar thienopyrimidine derivatives against multiple cancer cell lines, emphasizing their therapeutic potential in oncology .
Comparative Analysis with Similar Compounds
This compound is compared with other heterocyclic compounds such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, which also exhibit notable biological activities.
| Compound Class | Biological Activity |
|---|---|
| Thienopyrimidines | Anticancer, enzyme modulation |
| Pyrido[2,3-d]pyrimidines | Kinase inhibition |
| Pyrazolo[3,4-d]pyrimidines | Anticancer agents |
Q & A
Q. Q: What are the established synthetic routes for 5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine, and how can purity be optimized?
A: A common approach involves condensation of 2-amino-3-thiophenecarboxylate derivatives with reagents like formamide or urea under high-temperature conditions (200°C) to cyclize the thieno[2,3-d]pyrimidine core . Subsequent functionalization with 4-chlorophenyl and methylamine groups is achieved via nucleophilic substitution. Purity optimization typically employs column chromatography or recrystallization, with advanced purification techniques like preparative HPLC recommended for high-purity batches (>95%) .
Q. Q: How is the molecular structure of this compound validated, and what intramolecular interactions are critical for stability?
A: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Studies show that the thieno[2,3-d]pyrimidine core adopts near-planar geometry, with dihedral angles of ~4–5° between fused rings. Intramolecular N–H⋯N hydrogen bonds between exocyclic amines and pyrimidine nitrogens enhance stability (bond lengths: ~2.98 Å) . Disordered chlorophenyl groups may require refinement in multiple occupancy models .
Advanced Mechanistic and Computational Insights
Q. Q: What computational methods are effective for predicting reaction pathways in thieno[2,3-d]pyrimidine synthesis?
A: Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) can model cyclization energetics and transition states. Reaction path searches using nudged elastic band (NEB) methods identify intermediates, while solvent effects (e.g., formamide polarity) are simulated with continuum models like COSMO. These approaches reduce trial-and-error experimentation by predicting optimal conditions (e.g., temperature, reagent ratios) .
Q. Q: How do electronic properties of substituents influence the compound’s reactivity and biological activity?
A: The 4-chlorophenyl group introduces electron-withdrawing effects, stabilizing the pyrimidine ring via resonance and inductive effects. Methylamine at the 4-position enhances nucleophilicity, facilitating interactions with biological targets like kinases. Computational docking (e.g., AutoDock Vina) reveals that Cl-substituted analogs exhibit higher binding affinity to ATP pockets compared to non-halogenated derivatives .
Biological Activity and Experimental Design
Q. Q: What in vitro assays are suitable for evaluating antimicrobial activity of this compound?
A: Standard assays include:
- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Time-kill kinetics : Assess bactericidal/fungicidal activity over 24–48 hours.
- Cytotoxicity screening : MTT assay on mammalian cells (e.g., HEK293) to confirm selectivity.
Thieno[2,3-d]pyrimidines with Cl-substituted aryl groups show MIC values of 2–8 µg/mL against resistant pathogens .
Q. Q: How can conflicting bioactivity data between similar derivatives be resolved?
A: Contradictions often arise from assay conditions (e.g., pH, serum proteins) or structural nuances. Strategies include:
- SAR (Structure-Activity Relationship) analysis : Compare logP, H-bond donors/acceptors, and steric effects.
- Crystallographic studies : Resolve binding modes (e.g., hydrophobic vs. polar interactions).
For example, 4-chlorophenyl analogs may outperform fluoro derivatives due to enhanced π-stacking in hydrophobic enzyme pockets .
Analytical and Data Interpretation Challenges
Q. Q: What analytical techniques are critical for characterizing degradation products during stability studies?
A: LC-MS/MS is preferred for identifying degradation pathways (e.g., hydrolysis of the methylamine group). GC-MS detects volatile byproducts, while NMR (1H/13C) confirms structural changes. Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines ensures robustness .
Q. Q: How should researchers interpret discrepancies in thermal analysis (DSC/TGA) data?
A: Disordered crystal structures (e.g., chlorophenyl rotamers) may cause multiple melting endotherms. Pair DSC with variable-temperature PXRD to correlate phase transitions. Decomposition temperatures (Td) >250°C suggest suitability for high-temperature reactions .
Safety and Handling Protocols
Q. Q: What safety precautions are essential for handling this compound in laboratory settings?
A: Key precautions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
